molecular formula C14H17N5OS B5732365 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide

2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide

Cat. No. B5732365
M. Wt: 303.39 g/mol
InChI Key: RQLGBUZKLBWTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is known for its unique properties and has been the subject of numerous research studies in recent years.

Mechanism of Action

The mechanism of action of 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide is not yet fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a number of biochemical and physiological effects. For example, this compound has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide in lab experiments is its broad range of biological activities. This compound has been found to exhibit antitumor, antiviral, and antimicrobial properties, which makes it a valuable tool for studying various biological processes.
However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its biological effects.
2. Exploration of the potential use of this compound in the treatment of various diseases, including cancer, viral infections, and bacterial infections.
3. Development of new synthesis methods for this compound to improve its yield and purity.
4. Investigation of the potential toxic effects of this compound on cells and tissues to better understand its safety profile.
5. Development of new derivatives of this compound with improved biological activities and reduced toxicity.

Synthesis Methods

The synthesis method of 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide involves the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4,6-diamino-2-thiopyrimidine in the presence of a base to yield the final product.

Scientific Research Applications

2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.

properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-8-3-4-10(5-9(8)2)17-13(20)7-21-14-18-11(15)6-12(16)19-14/h3-6H,7H2,1-2H3,(H,17,20)(H4,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLGBUZKLBWTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.